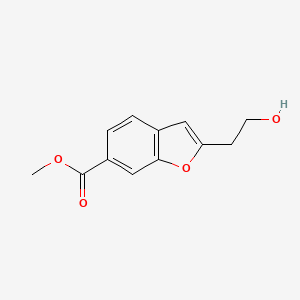

Methyl 2-(2-hydroxyethyl)benzofuran-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(2-hydroxyethyl)benzofuran-6-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring structure. The specific compound is not directly mentioned in the provided papers, but it can be inferred that it shares structural similarities with the benzofuran derivatives discussed in the research.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach is the radical addition cascade cyclization of 1,6-enynes, which can be used to construct methylsulfonylated and carbonylated benzofurans under transition-metal-free conditions . Another method involves the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile, leading to the formation of a benzofuran derivative . Additionally, a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes has been described for the synthesis of methylenedioxy-bearing benzofuran derivatives .

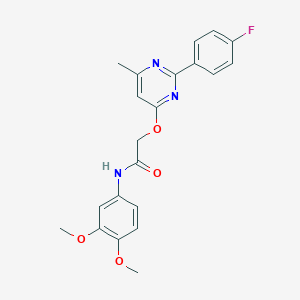

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents affecting the overall geometry. For instance, in one study, the methyl group of the methylsulfanyl substituent in a benzofuran derivative was found to be almost perpendicular to the plane of the benzofuran fragment . This kind of structural information is typically obtained through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions, depending on their functional groups. The presence of reactive sites such as carboxylate or methoxy groups can lead to further chemical transformations. For example, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared using a starting material with a hydroxy group, which was then modified .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding, as observed in some benzofuran compounds, can affect properties like solubility and melting point . The presence of different substituents can also impact the compound's reactivity and stability. For instance, the introduction of a methylsulfonyl group can add to the compound's polarity and potential reactivity .

Wissenschaftliche Forschungsanwendungen

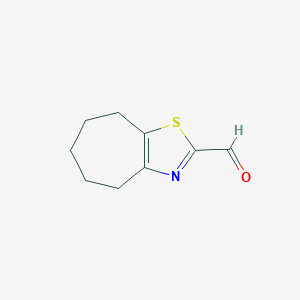

Synthetic Applications

Methyl 2-(2-hydroxyethyl)benzofuran-6-carboxylate and its derivatives play a significant role in synthetic chemistry. Notably, Takabatake et al. (2020) discovered a novel synthetic route for the common intermediate, methyl 2-formylbenzofuran-7-carboxylate, to efficiently assemble bioactive benzofurans using the artificial intelligence system SYNSUP. This route involves a three-step synthesis and a new catalytic reaction, highlighting the compound's importance in facilitating complex organic syntheses (Takabatake et al., 2020).

Chemical Modification and Biological Activity

The adaptability of methyl 2-(2-hydroxyethyl)benzofuran-6-carboxylate in various chemical modifications is evident in the work of Gao et al. (2011), who described a facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These derivatives, obtained via one-pot reactions, showcase the compound's versatility in forming structurally diverse molecules with potential biological activities (Gao et al., 2011).

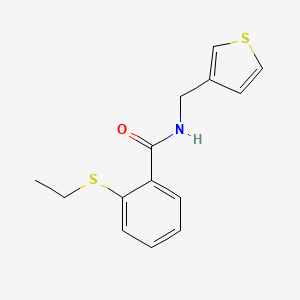

Antimicrobial Properties

A study by Urzúa et al. (2008) on the antimicrobial properties of 3 H-Spiro[1-benzofuran-2,1’-cyclohexane] derivatives from Heliotropium filifolium, which include benzofuran derivatives, demonstrated significant activity against Gram-positive bacteria. This finding highlights the potential of methyl 2-(2-hydroxyethyl)benzofuran-6-carboxylate derivatives in developing new antimicrobial agents (Urzúa et al., 2008).

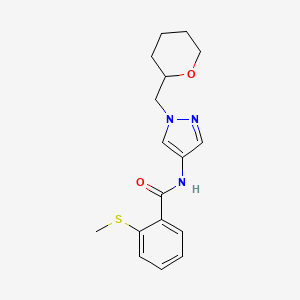

Medicinal Chemistry and Drug Design

In medicinal chemistry, benzofuran derivatives have shown promise. For example, Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors, indicating the potential of these compounds in treating diseases like Alzheimer's (Abedinifar et al., 2018).

Zukünftige Richtungen

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This makes it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

Eigenschaften

IUPAC Name |

methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-15-12(14)9-3-2-8-6-10(4-5-13)16-11(8)7-9/h2-3,6-7,13H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPFRZOCARDXTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(O2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2544166.png)

![[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B2544173.png)

![methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate](/img/structure/B2544175.png)

![N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2544176.png)

![1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544177.png)